molecular formula C10H8N2 B561851 Isonicoteine-3,4,5,6-d4 CAS No. 1020719-56-5

Isonicoteine-3,4,5,6-d4

Cat. No.: B561851
CAS No.: 1020719-56-5
M. Wt: 160.212
InChI Key: VEKIYFGCEAJDDT-FFLOCCJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicoteine-3,4,5,6-d4 is a deuterated derivative of isonicoteine, a compound structurally related to nicotine or isonicotinic acid derivatives. The "-3,4,5,6-d4" notation indicates the substitution of four hydrogen atoms with deuterium at positions 3, 4, 5, and 6 of the molecule’s aromatic or heterocyclic ring. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound is cataloged under CAS numbers such as 1020719-56-5 and is available through specialized suppliers like TRC (Toronto Research Chemicals) .

Properties

CAS No.

1020719-56-5

Molecular Formula

C10H8N2

Molecular Weight

160.212

IUPAC Name

2,3,4,5-tetradeuterio-6-pyridin-3-ylpyridine

InChI

InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H/i1D,2D,5D,7D

InChI Key

VEKIYFGCEAJDDT-FFLOCCJLSA-N

SMILES

C1=CC=NC(=C1)C2=CN=CC=C2

Synonyms

2,3’-Bipyridine-3,4,5,6-d4, 2,3’-Dipyridyl-3,4,5,6-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Isotopic Similarities

Isonicoteine-3,4,5,6-d4 belongs to a broader class of deuterated compounds used for isotopic dilution MS (IDMS). Key structural analogs include:

Compound Name CAS Number Deuterium Positions Primary Application
Di-iso-propyl Phthalate-3,4,5,6-d4 2708282-44-2 3,4,5,6 Internal standard for phthalate analysis
Dicyclohexyl Phthalate-3,4,5,6-d4 Not specified 3,4,5,6 Quantifying phthalates in aquatic matrices
Diisobutyl Phthalate-3,4,5,6-d4 358730-88-8 3,4,5,6 Environmental and biomedical analysis
Di-n-undecyl Phthalate-3,4,5,6-d4 2708278-18-4 3,4,5,6 Reference material for IDMS

Key Insight : All these compounds share deuterium substitution at the 3,4,5,6 positions, typically on aromatic rings, to minimize isotopic effects during chromatography while enabling distinct MS detection.

Pharmacokinetic and Metabolic Differences

Deuteration can alter metabolic pathways. For instance:

  • Mono-Cyclohexyl Phthalate-3,4,5,6-d4 exhibits modified pharmacokinetics due to the kinetic isotope effect, slowing hepatic metabolism .

Implication : this compound may resist enzymatic degradation in vivo, but its primary role remains analytical rather than therapeutic.

Key Distinctions from Non-Deuterated Analogs

Parameter This compound Non-Deuterated Isonicoteine
Molecular Weight Slightly higher (exact Δ unavailable) Lower
MS Detection Distinct m/z signals Overlaps with matrix ions
Metabolic Stability Potentially higher Subject to enzymatic cleavage
Application Internal standard for IDMS Target analyte

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